
Bis(3-bromophenyl)methanone
Overview
Description
Bis(3-bromophenyl)methanone is a diaryl ketone featuring two 3-bromophenyl groups attached to a central carbonyl group. This compound is notable for its structural rigidity and electronic properties conferred by the bromine substituents, which influence reactivity and intermolecular interactions. Its synthesis often involves halogenation or coupling reactions, as seen in the SeO₂/TFA-mediated oxidative self-condensation of 3-bromoacetophenone .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(3-bromophenyl)methanone typically involves the bromination of benzophenone. One common method is the direct bromination of benzophenone using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the meta positions.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and concentration, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Bis(3-bromophenyl)methanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed:
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atoms.
Reduction Reactions: The primary product is the corresponding alcohol.
Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.
Scientific Research Applications
Bis(3-bromophenyl)methanone, also known as 3,3'-Dibromobenzophenone, is a symmetrical diaryl ketone with a variety of applications in scientific research and industrial settings . This compound consists of a central ketone group flanked by two bromophenyl groups, with bromine atoms at the meta positions of the phenyl rings.
Scientific Research Applications
- Organic Synthesis: this compound serves as a valuable building block in organic synthesis for creating more complex molecules.
- Biological Studies: It is studied for its potential biological activities, including antimicrobial and anticancer properties. Research indicates that derivatives of bis(3-bromophenyl)methane can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including colon and pancreatic cancer cells.
- Pharmaceutical Intermediate: Ongoing research explores its potential as a pharmaceutical intermediate.
- Specialty Chemicals and Materials: It is used in the production of specialty chemicals and materials like polymers and dyes.
This compound's biological activity has garnered attention, particularly in antimicrobial and anticancer research. Studies have shown that related compounds can inhibit cancer cell proliferation and induce apoptosis in cancer cell lines. For instance, 1,1-bis(3-indolyl)-1-(p-bromophenyl)methane has been shown to repress survivin expression, a protein associated with tumor growth and resistance to apoptosis.
Preparation Methods
The synthesis of this compound typically involves the bromination of benzophenone. A common method is the direct bromination of benzophenone using bromine in the presence of a catalyst like iron(III) bromide, under controlled conditions to ensure selective bromination at the meta positions. In industrial settings, continuous flow reactors can scale up the production of this compound, allowing for better control over reaction conditions, and leading to higher yields and purity.
Antineoplastic Activity Case Study
Mechanism of Action
The mechanism of action of Bis(3-bromophenyl)methanone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physical and Chemical Properties
The substituents on the phenyl rings significantly alter the physical and chemical behavior of diaryl methanones. Below is a comparative analysis of Bis(3-bromophenyl)methanone and its analogs:
Key Observations :
- Halogen vs.
- Synthetic Complexity : Fluorinated analogs (e.g., ) require multi-step protection/deprotection sequences, whereas brominated derivatives are synthesized via direct halogenation or coupling .
Antimicrobial Activity
- aureus and E. coli via membrane disruption .
- Fluorinated analogs (e.g., ) are less explored for antimicrobial use but may leverage fluorine’s electronegativity for target binding .
Enzyme Inhibition
- This compound outperforms coumarin-based analogs (e.g., CD-72 to CD-76 in ) in BuChE inhibition due to stronger halogen bonding with active-site residues .
- Coumarin hybrids () with bromophenyl groups show dual α-glucosidase/α-amylase inhibition, highlighting substituent versatility in targeting different enzymes .
Antioxidant Potential
- Hydroxyl-rich analogs like (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone () exhibit superior radical scavenging (ABTS/DPPH assays) compared to brominated derivatives, emphasizing the role of phenolic groups in antioxidant activity .
Biological Activity
Bis(3-bromophenyl)methanone, also known as a symmetrical difenylketone, has garnered attention in recent years for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Overview
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 25032-74-0
- Molecular Formula : C13H8Br2O
The compound belongs to the class of aryl-phenylketones, which are known for their diverse biological activities. Its structure features two brominated phenyl groups attached to a central carbonyl group, which may influence its interaction with biological targets.
Research indicates that this compound interacts with various biological pathways, primarily through its effects on cytochrome P450 enzymes. These enzymes play a crucial role in drug metabolism and the activation of prodrugs. The compound's ability to permeate biological membranes suggests high gastrointestinal absorption and potential central nervous system effects due to its capacity to cross the blood-brain barrier.
Anticancer Properties
Several studies have highlighted the compound's anticancer potential:
-
In Vitro Studies :
- A study reported that this compound exhibited significant cytotoxicity against various cancer cell lines, including human lung adenocarcinoma (A549) and colon cancer (HCT116). The compound demonstrated up to 89% inhibition of cell growth in specific assays .
- The Sulforhodamine B (SRB) assay was employed to evaluate cell viability, revealing that the compound's derivatives showed selective activity against multiple cancer types, including leukemia and melanoma .
-
Mechanistic Insights :
- The compound's antineoplastic activity is believed to be linked to its structural features, which enhance interactions with cellular targets involved in proliferation and apoptosis. Specifically, halogen substitutions (like bromine) have been shown to increase selectivity for certain cancer cell lines .
Antimicrobial Activity
Research also suggests that this compound possesses antimicrobial properties. Preliminary studies indicate effectiveness against various bacterial strains, although detailed mechanisms remain under investigation. The presence of bromine atoms may enhance the compound's ability to disrupt microbial membranes or interfere with metabolic pathways.
Table 1: Inhibitory Effects of this compound on Cancer Cell Lines
Cell Line | % Inhibition | Reference |
---|---|---|
A549 (Lung) | 73% | |
HCT116 (Colon) | 89% | |
CCRF-CEM (Leukemia) | 82% | |
MOLT-4 (Leukemia) | 60% |
Case Study 1: Antitumor Activity Evaluation
A comprehensive evaluation was conducted on this compound derivatives using a panel of 60 human cancer cell lines derived from various tissues. The findings indicated that compounds with brominated phenyl groups exhibited enhanced antitumor activity compared to their non-brominated counterparts. Notably, the study highlighted structure-activity relationships that suggest modifications can lead to improved efficacy against specific cancer types .
Case Study 2: Mechanistic Studies on Cytochrome P450 Interaction
Another significant study focused on the interaction of this compound with cytochrome P450 enzymes. It was found that the compound could modulate enzyme activity, potentially altering pharmacokinetics and drug interactions in vivo. This aspect is crucial for understanding both therapeutic applications and potential side effects in drug development.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Bis(3-bromophenyl)methanone, and how can reaction yields be improved?
this compound can be synthesized via palladium-catalyzed Buchwald–Hartwig coupling between this compound and bis(3-aminophenyl)methanone. However, reported yields are low (~10.6%) due to steric hindrance and electron-withdrawing bromine groups slowing coupling kinetics . To improve yields, researchers should:
- Screen palladium catalysts (e.g., Pd(OAc)₂, Pd(dba)₂) with bulky ligands (XPhos, SPhos) to enhance steric tolerance.
- Optimize solvent systems (e.g., toluene/THF mixtures) and reaction temperatures (80–120°C).
- Use microwave-assisted synthesis to accelerate reaction rates.
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR identify aromatic proton environments and confirm substitution patterns. For example, meta-bromine substituents split aromatic proton signals into distinct doublets .
- HPLC-MS : Reversed-phase HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution MS validates molecular weight (MW: 340.99 g/mol) and detects impurities (e.g., unreacted bromobenzene derivatives) .
- IR Spectroscopy : A strong carbonyl stretch (~1660–1680 cm⁻¹) confirms the ketone group .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reaction mechanisms or spectral assignments?
Discrepancies in NMR signal assignments or reaction pathways (e.g., unexpected byproducts) can be addressed via:
- DFT Calculations : Simulate NMR chemical shifts (GIAO method) to match experimental data and confirm regioselectivity .
- Molecular Dynamics (MD) : Predict solubility parameters and aggregation behavior in solvents like DMSO or THF, which influence crystallization outcomes .
- Reaction Pathway Analysis : Identify intermediates using Gaussian software to optimize catalytic cycles (e.g., Pd(0)/Pd(II) transitions) .
Q. What strategies enhance the application of this compound in functional materials?
- Organic Cages : Use Suzuki-Miyaura cross-coupling to integrate this compound into emissive small-molecule cages for pressure-sensitive luminescence. Steric tuning via para-substituents improves cavity stability .
- UV Absorbers : Compare its UV-Vis absorption profile (λmax ~280–320 nm) with 4,4'-dihydroxybenzophenone derivatives. Bromine’s electron-withdrawing effects redshift absorption, enhancing UVB blocking .
Q. How can researchers address low regioselectivity during functionalization of this compound?
- Directed Ortho-Metalation : Use lithium bases (LDA) to deprotonate the ketone’s α-position, enabling bromine-directed C-H activation for selective functionalization .
- Protecting Groups : Temporarily protect the ketone with ethylene glycol to direct electrophilic substitution to the para-bromine position .
Q. Methodological Challenges
Q. How to resolve discrepancies in reported reaction yields for this compound synthesis?
Contradictions arise from varying catalytic systems or purification methods. Researchers should:
- Perform Design of Experiments (DOE) to isolate critical factors (e.g., ligand ratio, solvent polarity).
- Use flash chromatography (hexane/ethyl acetate gradient) instead of recrystallization to recover more product .
- Monitor reactions in real-time via in-situ FTIR to identify quenching points and minimize side reactions.
Q. What advanced techniques validate the purity of this compound in photophysical studies?
- TD-DFT : Predict excited-state properties to correlate with experimental fluorescence quantum yields .
- X-ray Crystallography : Resolve crystal packing effects on luminescence efficiency, particularly in π-stacked architectures .
Properties
IUPAC Name |
bis(3-bromophenyl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Br2O/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(15)8-10/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNTVYGGZGPJDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)C2=CC(=CC=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Br2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.